molecular formula C26H30N6O3 B2365683 2-butyl-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1030125-93-9

2-butyl-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Cat. No. B2365683
CAS RN: 1030125-93-9
M. Wt: 474.565
InChI Key: JFOTYSPGQFNKTR-UHFFFAOYSA-N
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Description

This compound is a novel 5-HT1A receptor agonist . The 5-HT1A receptor is implicated in the pathophysiology of major neuropsychiatric disorders . Therefore, functional imaging of 5-HT1A receptors by positron emission tomography (PET) may contribute to the understanding of its role in those pathologies and their therapeutics .


Synthesis Analysis

The synthesis of this compound was achieved by reacting desmethyl-MMP with [11C]CH3OTf . The radiosynthesis of [11C]MMP was achieved in 30±5% yield at EOS with a specific activity of 2,600±500 Ci/mmol .

Scientific Research Applications

Energetic Materials

While not directly related to neuroprotection, the compound’s structure may have implications for energetic materials. A study based on X-ray diffraction explored the relationship between weak interactions and sensitivity of energetic materials. The compound’s fused ring structure could be relevant for next-generation energetic materials .

5-HT1A Receptor Agonist Radioligand

Another application involves the synthesis of a related compound, 2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5-(2H,4H)-dione. This compound was evaluated as a 5-HT1A receptor agonist radioligand in nonhuman primates .

Future Directions

The development of a successful 5-HT1A receptor agonist radiotracer in living brain has not been reported . Therefore, it is of great interest to develop a radiotracer that will permit valid quantification of 5-HT1A receptor binding . This compound, as a superior agonist PET ligand compared with [11C]MPT, shows quantifiable, specific binding in vivo to 5-HT1A receptors in baboons . This could be a promising direction for future research.

properties

IUPAC Name

2-butyl-6-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O3/c1-3-4-13-23-27-25-19-9-5-6-10-20(19)31(26(34)32(25)28-23)18-24(33)30-16-14-29(15-17-30)21-11-7-8-12-22(21)35-2/h5-12H,3-4,13-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOTYSPGQFNKTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN2C(=N1)C3=CC=CC=C3N(C2=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-butyl-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

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